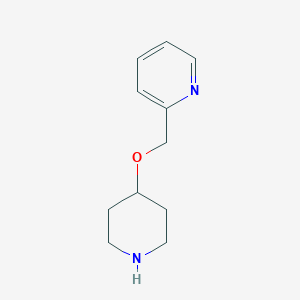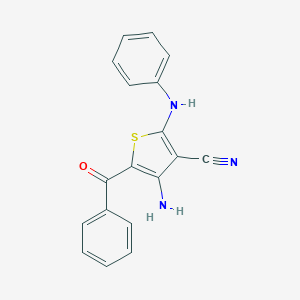
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of sulfonamide derivative that has shown promising results in various research studies.
作用机制
The mechanism of action of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the inhibition of specific enzymes and proteins. For example, the compound has been reported to inhibit carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can affect various physiological processes. Similarly, the compound has been reported to inhibit histone deacetylase, which plays a crucial role in gene expression. Inhibition of this enzyme can lead to changes in gene expression, which can have significant effects on cell function and physiology.
生化和生理效应
The biochemical and physiological effects of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- depend on the specific enzyme or protein that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the pH of the intracellular environment, which can affect various physiological processes such as respiration and acid-base balance. Inhibition of histone deacetylase can lead to changes in gene expression, which can affect various cellular processes such as differentiation, proliferation, and apoptosis. The compound has also been reported to exhibit anti-inflammatory and anti-angiogenic effects, which can have significant implications in various pathological conditions.
实验室实验的优点和局限性
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various research studies, making it an attractive compound for further investigation. However, the compound also has some limitations. It can be toxic at high concentrations, making it challenging to work with in certain experimental conditions. Additionally, the compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-. One potential direction is to investigate its potential as a therapeutic agent in various pathological conditions, including cancer, inflammation, and angiogenesis. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further optimization of the synthesis method can improve the efficiency and scalability of the process, making the compound more accessible for research and development. Finally, investigating the structure-activity relationship of the compound can lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Conclusion
In conclusion, 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a promising compound with potential applications in drug discovery and development. Its inhibition of specific enzymes and proteins has shown promising results in various research studies, making it an attractive compound for further investigation. However, its toxicity and limited solubility in water are significant limitations that need to be addressed. Further research on the compound's potential therapeutic applications, mechanism of action, and optimization of the synthesis method can lead to the development of new and effective drugs for various pathological conditions.
合成方法
The synthesis of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the reaction between 3-pyridinesulfonamide and 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product with high yield and purity. The synthesis method has been optimized in various research studies to improve the efficiency and scalability of the process.
科学研究应用
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes and proteins, including carbonic anhydrase, histone deacetylase, and tyrosine kinases. These enzymes and proteins play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. The compound has also shown promising results in cancer research, where it has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.
属性
CAS 编号 |
52158-14-2 |
|---|---|
产品名称 |
3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- |
分子式 |
C11H9Cl2N3O2S |
分子量 |
318.2 g/mol |
IUPAC 名称 |
4-(3,4-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-8-2-1-7(5-9(8)13)16-10-3-4-15-6-11(10)19(14,17)18/h1-6H,(H,15,16)(H2,14,17,18) |
InChI 键 |
DVXSPCIJCSAKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl |
其他 CAS 编号 |
52158-14-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)


![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)